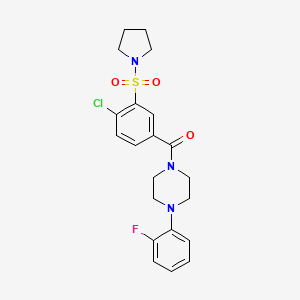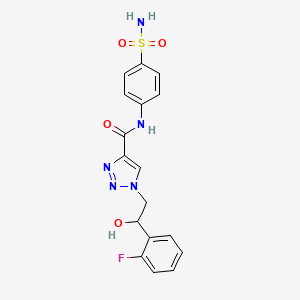
1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , 1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide, is a complex molecule that likely exhibits biological activity due to the presence of several pharmacophoric elements such as the fluorophenyl group, the triazole ring, and the sulfamoylphenyl moiety. These structural features are reminiscent of those found in various compounds with anticancer properties, as well as those that can interact with metal ions to form complexes, which could be relevant in the context of enzyme inhibition or interaction with biological macromolecules.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step organic reactions, starting with the formation of the core heterocyclic structure followed by functional group modifications. For instance, the synthesis of related indazole carboxamide derivatives involves condensation reactions, amination, and cyclization steps . The synthesis of triazole derivatives often includes the use of azide-alkyne cycloaddition reactions or the condensation of azoles with carboxylic acids or their derivatives . The specific synthesis route for the compound is not detailed in the provided papers, but it would likely involve similar strategies, possibly including a Fries rearrangement for introducing the fluorophenyl group, as seen in the synthesis of related benzamide derivatives .
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple rings, including the triazole and phenyl rings, which can influence the molecule's binding affinity and selectivity towards biological targets. The fluorine atom and the sulfamoyl group are both electron-withdrawing, which can affect the electronic distribution within the molecule and potentially enhance interactions with biological targets through hydrogen bonding or dipole interactions .
Chemical Reactions Analysis
Compounds with similar structures have been shown to undergo various chemical reactions. For example, the Fries rearrangement is a notable reaction for the synthesis of amides with fluorophenyl groups . Additionally, the triazole ring can participate in click chemistry reactions, which are often used to create diverse libraries of compounds for biological screening . The sulfamoyl group could also be involved in reactions typical for sulfonamides, such as substitution or elimination reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of the fluorophenyl group can increase the compound's lipophilicity, potentially improving cell membrane permeability . The triazole ring contributes to the molecule's stability and can act as a hydrogen bond acceptor . The sulfamoyl group increases the compound's polarity and can enhance water solubility, which is important for biological applications . The crystal structure analysis of related compounds has shown that they can crystallize in various space groups, with specific molecular conformations influenced by intermolecular interactions .
Propriétés
IUPAC Name |
1-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-(4-sulfamoylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O4S/c18-14-4-2-1-3-13(14)16(24)10-23-9-15(21-22-23)17(25)20-11-5-7-12(8-6-11)28(19,26)27/h1-9,16,24H,10H2,(H,20,25)(H2,19,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISWAQZPELACDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN2C=C(N=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-((1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B3001354.png)
![4-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B3001357.png)
![methyl [8-(azepan-1-ylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetate](/img/structure/B3001358.png)
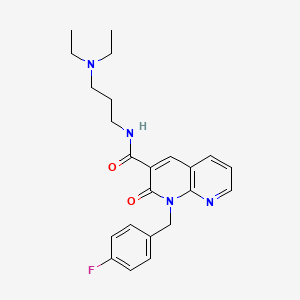
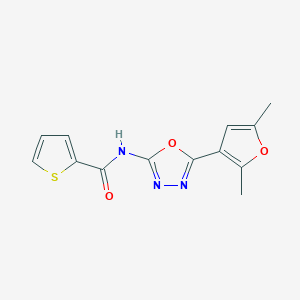
![3-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B3001363.png)
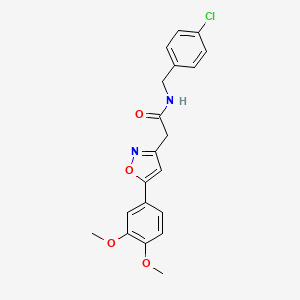
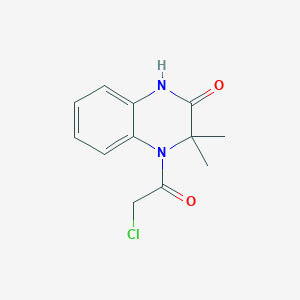
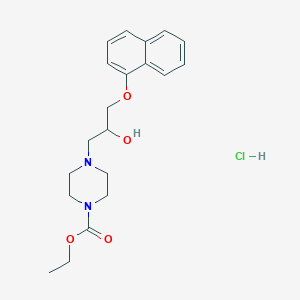
![7-((2-ethoxyethyl)thio)-1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B3001370.png)
![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-methylphenyl)propanamide](/img/structure/B3001371.png)

